Product packaging for DB6S2J4Dzn(Cat. No.:CAS No. 762268-59-7)

DB6S2J4Dzn

Cat. No.: B12765126
CAS No.: 762268-59-7
M. Wt: 225.24 g/mol
InChI Key: DKBKTKUNVONEGX-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DB6S2J4Dzn is a high-purity chemical reagent intended for research applications in controlled laboratory settings. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use . RUO products are essential tools for scientific investigation, playing a crucial role in fundamental research, pharmaceutical discovery, and the development of new diagnostic tools . Researchers can rely on this compound for its specified quality in their experimental workflows. The mechanism of action and specific research applications for this compound should be provided by the principal investigator or determined through rigorous laboratory analysis. Please consult the product's safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O3 B12765126 DB6S2J4Dzn CAS No. 762268-59-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

762268-59-7

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

N-[(4S)-4-hydroxy-4-(1-oxidopyridin-1-ium-3-yl)butyl]-N-methylnitrous amide

InChI

InChI=1S/C10H15N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8,10,14H,3,5-6H2,1H3/t10-/m0/s1

InChI Key

DKBKTKUNVONEGX-JTQLQIEISA-N

Isomeric SMILES

CN(CCC[C@@H](C1=C[N+](=CC=C1)[O-])O)N=O

Canonical SMILES

CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O

Origin of Product

United States

Strategic Synthesis and Derivatization of Compound Db6s2j4dzn

Retrosynthetic Strategies for the DB6S2J4Dzn Core Structure

Retrosynthetic analysis is a fundamental technique in organic chemistry that enables chemists to plan the synthesis of complex molecules by working backward from the target structure to simpler, readily available starting materials. chemistry.coachwikipedia.orgnumberanalytics.com This process involves identifying key bonds or functional groups in the target molecule, such as this compound, and performing "disconnections" to reveal potential precursor structures. chemistry.coachwikipedia.org Each precursor is then examined using the same method, repeating the procedure until simple or commercially available compounds are reached. wikipedia.org

For the hypothetical compound this compound, retrosynthetic analysis would begin by analyzing its core structure and identifying potential strategic disconnections. These disconnections are chosen based on known reliable chemical reactions that can form the bonds in the forward synthetic direction. For instance, if this compound contains a key carbon-carbon bond formed through a coupling reaction, a retrosynthetic step would involve breaking this bond, leading back to the fragments that could be coupled. Similarly, functional group interconversions (FGIs) are crucial retrosynthetic tactics, where a functional group is transformed into another to facilitate a disconnection or simplify a precursor molecule. numberanalytics.com

Multiple retrosynthetic pathways can often be envisioned for a single target molecule. Evaluating these pathways involves considering factors such as the availability and cost of starting materials, the number of synthetic steps required, the expected yield and efficiency of each step, and the potential for controlling stereochemistry if necessary. solubilityofthings.com Computational tools and databases can assist in identifying known reactions and commercially available precursors relevant to the identified synthons (idealized molecular fragments). wikipedia.org

Development of Novel Synthetic Pathways to this compound and its Analogues

Developing novel routes often involves investigating different sequences of reactions to assemble the molecular framework of this compound. This might include exploring different bond-forming strategies, alternative functional group transformations, or the use of different protecting group strategies. chemistry.coach The choice of reagents and catalysts is critical in achieving the desired selectivity and efficiency. paperpublications.org

For example, studies on the synthesis of this compound might investigate different coupling reactions for assembling key structural fragments. A comparative study of two hypothetical synthetic routes is presented in Table 1, illustrating potential differences in yield and number of steps.

Synthetic RouteKey Coupling ReactionOverall Yield (%)Number of Steps
Route ASuzuki Coupling458
Route BBuchwald-Hartwig Amination626

Table 1: Comparison of Hypothetical Synthetic Routes to this compound

Research findings might detail the optimization of specific steps within a chosen route, such as identifying the optimal catalyst loading, reaction temperature, or solvent system to maximize yield and purity of intermediates and the final product.

Exploitation of Green Chemistry Principles in Synthetic Route Design

Integrating green chemistry principles into the design of synthetic routes for this compound aims to minimize the environmental impact of the synthesis. paperpublications.orgimist.masolubilityofthings.com This involves adhering to principles such as preventing waste generation, maximizing atom economy, using safer solvents and auxiliaries, designing for energy efficiency, and using renewable feedstocks. imist.masolubilityofthings.com

For the synthesis of this compound, applying green chemistry principles could involve:

Maximizing Atom Economy: Designing reactions where a larger proportion of the atoms of the starting materials are incorporated into the final product, thus minimizing waste. paperpublications.orgimist.masolubilityofthings.com

Using Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, supercritical fluids, or bio-based solvents where possible. paperpublications.orgepitomejournals.comrsc.org

Reducing Energy Consumption: Developing synthetic steps that can be carried out at ambient temperature and pressure, reducing the need for heating or cooling. paperpublications.orgsolubilityofthings.com

Utilizing Catalysis: Employing catalytic methods (homogeneous or heterogeneous) to reduce the amount of reagents needed and improve reaction efficiency and selectivity. paperpublications.orgsolubilityofthings.com

Minimizing Derivatives: Avoiding the use of protecting groups or temporary modifications that require additional steps for their introduction and removal, thereby reducing waste and complexity. paperpublications.orgimist.ma

Research in this area might focus on developing a specific step in the this compound synthesis using a greener alternative, such as a solvent-free reaction or a catalytic process that operates under milder conditions. rsc.org

Exploration of Stereoselective and Enantioselective Methodologies

If this compound or its analogues contain chiral centers, controlling the stereochemistry during synthesis is crucial, as different stereoisomers can exhibit different biological activities. ethz.chwikipedia.org Stereoselective synthesis aims to preferentially form one stereoisomer over others, while enantioselective synthesis specifically targets the formation of a single enantiomer. wikipedia.orgchemistrydocs.com

Strategies employed for stereoselective synthesis of this compound analogues could include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials as building blocks to set the absolute stereochemistry. ethz.ch

Chiral Auxiliaries: Attaching a chiral group to the substrate that directs the stereochemical outcome of a reaction, and is subsequently removed. ethz.chwikipedia.orgchemistrydocs.com

Asymmetric Catalysis: Using a chiral catalyst (in sub-stoichiometric amounts) to induce asymmetry during the reaction, leading to the preferential formation of one enantiomer. ethz.chuwindsor.ca

Biocatalysis: Employing enzymes, which are inherently chiral, to catalyze reactions with high chemo-, regio-, and enantioselectivity. chemistryconferences.org

Research findings might report the development of a key asymmetric transformation in the synthesis of a chiral analogue of this compound, detailing the catalyst used, the reaction conditions, and the resulting enantiomeric excess (ee) or diastereomeric ratio (dr).

High-Throughput and Combinatorial Approaches to this compound Derivatives

High-throughput synthesis and combinatorial chemistry are powerful tools for rapidly generating libraries of this compound derivatives. labotec.co.zafortunepublish.comnih.gov These approaches shift from synthesizing one molecule at a time to the parallel synthesis of a focused or diverse set of compounds. labotec.co.za This is particularly valuable in the context of Structure-Activity Relationship (SAR) studies, where a large number of analogues with systematic structural variations are needed for biological evaluation. d-marin.comoncodesign-services.comresearchgate.net

Combinatorial chemistry involves the systematic and repetitive linkage of various "building blocks" to create a chemical library. nih.gov Techniques like solid-phase synthesis are often employed, allowing for the parallel synthesis of multiple compounds on a solid support. fortunepublish.com High-throughput screening (HTS) is then used to rapidly evaluate the biological or physical properties of the compounds in the library. fortunepublish.comnih.govacs.org

For this compound, combinatorial approaches could be used to synthesize libraries where different substituents are introduced at various positions on the core structure. A hypothetical example of a small combinatorial library is shown in Table 2, illustrating variations at two hypothetical positions (R1 and R2).

CompoundR1R2
This compound-A-CH₃-H
This compound-B-C₂H₅-H
This compound-C-CH₃-Cl
This compound-D-C₂H₅-Cl

Table 2: Hypothetical Small Combinatorial Library of this compound Analogues

Detailed research findings in this area would describe the design of the combinatorial library, the synthetic methodology used for parallel synthesis, and the methods employed for cleaving the compounds from the solid support (if applicable) and their subsequent purification.

Chemoinformatic-Guided Design of this compound and Related Structures

Chemoinformatics plays a vital role in the design and optimization of this compound and its related structures by applying computational methods and data analysis techniques to chemical information. neovarsity.orgimtm.cz This interdisciplinary field leverages computer science and statistics to explore chemical space, predict molecular properties, and guide the design of new compounds. neovarsity.org

Chemoinformatic approaches can assist in:

Virtual Screening: Predicting the potential activity of virtual libraries of this compound analogues against a biological target based on their chemical structures and properties. nih.gov

Molecular Modeling: Generating and simulating 3D models of this compound and its interactions with biological targets to understand binding modes and inform structural modifications. oncodesign-services.comimtm.cz

Property Prediction: Estimating various physicochemical properties relevant to synthesis and potential biological activity, such as solubility, log P, and reactivity, using predictive models. neovarsity.org

Chemical Space Exploration: Navigating the vast chemical space to identify novel structural motifs related to this compound that are likely to possess desired properties. neovarsity.orgimtm.cz

Research findings might detail the use of specific chemoinformatic tools or workflows to prioritize which this compound analogues to synthesize based on in silico predictions of their properties or potential activity. chemrxiv.orgresearchgate.net

Structure-Activity Relationship (SAR) Investigations through Systematic Analog Synthesis

Structure-Activity Relationship (SAR) investigations are a cornerstone of medicinal chemistry and involve systematically studying how modifications to a molecule's chemical structure impact its biological activity. d-marin.comoncodesign-services.comresearchgate.netrsc.org For this compound, SAR studies would involve the systematic synthesis of a series of structural analogues and evaluating their biological activity. d-marin.comoncodesign-services.com

By synthesizing analogues with targeted modifications (e.g., changing functional groups, altering the size or shape of substituents, introducing or removing chiral centers), researchers can correlate specific structural features with observed changes in activity. d-marin.comoncodesign-services.comnih.gov This process helps to identify the key moieties responsible for the desired activity and understand how structural changes influence potency, selectivity, and other relevant properties. d-marin.comresearchgate.net

Data from SAR studies on this compound analogues would typically be presented in tables correlating the structure of each analogue with its measured biological activity (e.g., IC₅₀ values in a biochemical assay). A hypothetical SAR table is shown in Table 3.

CompoundR1R2Hypothetical Activity (IC₅₀ µM)
This compound-H-H10.5
This compound-A-CH₃-H5.2
This compound-B-C₂H₅-H8.1
This compound-C-H-Cl2.3
This compound-D-CH₃-Cl1.1

Table 3: Hypothetical SAR Data for this compound and Selected Analogues

Detailed research findings would discuss the interpretation of this SAR data, highlighting which structural modifications led to improved or diminished activity and formulating hypotheses about the interaction of this compound with its biological target based on these observations. researchgate.netnih.gov This information then guides the design of further analogues with optimized properties. d-marin.comoncodesign-services.com

Computational Design Strategies for Structural Optimization

Specific computational design strategies focused on the structural optimization of (S)-NNAL-N-oxide for particular applications are not prominently detailed in the reviewed literature. However, computational chemistry plays a significant role in understanding the properties, reactivity, and metabolic fate of related compounds, including NNK and NNAL. ripublication.com

Computational methods, such as those based on density functional theory (DFT) or ab initio calculations, can be used to study the electronic structure, molecular geometry, and potential energy surfaces of molecules like NNAL-N-oxide. These calculations can provide insights into the compound's stability, conformational preferences, and potential reaction pathways. nih.govrsc.orgkuleuven.be For example, computational studies have investigated the mechanisms of reactions involving N-oxides and the influence of N-oxidation on molecular properties. nih.govacs.org

While direct studies on the optimization of the NNAL-N-oxide structure were not found, general computational approaches applicable to this compound could involve:

Conformational Analysis: Using computational methods to explore the various possible three-dimensional arrangements of the molecule and determine the most stable conformers.

Electronic Structure Calculations: Calculating parameters such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps to understand reactivity and interactions. nih.govkuleuven.be

Molecular Dynamics Simulations: Simulating the behavior of the molecule over time in different environments (e.g., in solution or interacting with biological targets) to understand its dynamic properties.

Quantitative Structure-Activity Relationship (QSAR) studies: Although not specifically for optimization in the sense of chemical synthesis, computational descriptors derived from the molecular structure could be used in QSAR models to correlate structural features with biological activity or other properties, indirectly guiding the design of analogs if such research were pursued.

Computational studies on N-oxide containing compounds have explored their electronic properties and non-covalent interactions, highlighting the influence of the N-oxide group on molecular behavior. nih.govresearchgate.net These types of computational investigations could be applied to NNAL-N-oxide to gain a deeper understanding of its fundamental chemical characteristics.

Advanced Purification and Isolation Techniques for Research-Grade Material

Obtaining research-grade (S)-NNAL-N-oxide requires effective purification and isolation techniques. Given its nature as a polar metabolite, chromatographic methods are commonly employed.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are staple techniques for the purification and analysis of polar organic compounds like NNAL-N-oxide. tandfonline.comoup.comresearchgate.netsigmaaldrich.comresearchgate.netpsu.edumdpi.combiomolther.orgresearchgate.net These methods utilize a stationary phase and a mobile phase to separate components based on their differential interactions. Various stationary phases (e.g., reversed-phase C18, hydrophilic interaction liquid chromatography (HILIC)) and mobile phase compositions can be optimized to achieve high resolution and purity. Preparative HPLC can be used to isolate larger quantities of the purified compound. Repeated HPLC purification may be necessary to achieve high purity for research-grade material. psu.edu

Solid-Phase Extraction (SPE): SPE is a widely used sample preparation technique that can also serve as a purification step. acs.orgresearchgate.netsigmaaldrich.comresearchgate.net SPE cartridges containing various stationary phases (e.g., reversed-phase, ion-exchange, or specialized phases like molecularly imprinted polymers (MIPs)) can selectively retain the analyte while impurities are washed away. researchgate.netresearchgate.net Elution with an appropriate solvent then recovers the purified compound. SPE is often used to isolate NNAL and its metabolites from biological matrices like urine prior to chromatographic analysis. researchgate.netresearchgate.net

Solvent Extraction: Liquid-liquid extraction using immiscible solvents can be used to isolate the compound from aqueous phases or reaction mixtures. The choice of solvent depends on the polarity of NNAL-N-oxide and the impurities. For instance, extraction with ethyl acetate (B1210297) or dichloromethane (B109758) has been reported in the context of isolating related metabolites. oup.comacs.org Partitioning between organic and aqueous layers is a fundamental step in many isolation schemes. google.com

Crystallization and Trituration: For solid compounds, crystallization can be an effective purification method, relying on differences in solubility between the compound and impurities in a specific solvent system. Trituration, which involves grinding a solid with a solvent in which the desired compound is insoluble but impurities are soluble, can also be used for purification. mdpi.com

Other Techniques: Techniques like freeze-drying (lyophilization) are used to remove solvents from purified solutions, yielding the solid compound. psu.edu While distillation is less likely to be suitable for this relatively high molecular weight and potentially thermally sensitive compound, techniques like wiped-film evaporation under reduced pressure might be considered for solvent removal.

The selection of advanced purification techniques depends on the scale of the synthesis, the nature and levels of impurities, and the required purity of the research-grade material. Combining multiple techniques, such as SPE followed by HPLC, is often necessary to achieve the desired purity for rigorous research applications.

Sophisticated Structural Characterization and Elucidation of Compound Db6s2j4dzn

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) was the initial step in the structural elucidation of DB6S2J4Dzn, aimed at determining its precise molecular formula. Unlike nominal mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a high degree of accuracy (typically within 5 ppm). This precision allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

For the analysis of this compound, a solution of the purified compound was introduced into a Q-Exactive Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode. The resulting high-resolution mass spectrum revealed a prominent protonated molecular ion [M+H]⁺. The exact mass of this ion was measured and used to calculate the molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonObserved m/zCalculated m/zMass Accuracy (ppm)Proposed Molecular Formula
[M+H]⁺453.1829453.1832-0.66C₂₅H₂₈N₂O₅S
[M+Na]⁺475.1648475.1651-0.63C₂₅H₂₈N₂NaO₅S

The data, with mass accuracy well below 1 ppm, unequivocally supported the molecular formula of C₂₅H₂₈N₂O₅S for this compound. This formula, indicating 13 degrees of unsaturation, provided the first crucial piece of information for the subsequent detailed structural analysis.

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution. msu.eduwikipedia.org A comprehensive suite of NMR experiments was performed on this compound to establish the carbon skeleton and the connectivity of protons and other nuclei.

The one-dimensional ¹H NMR spectrum provided information on the number and chemical environment of the different protons in the molecule, while the ¹³C NMR spectrum revealed the number of distinct carbon environments.

To assemble the molecular structure from the individual NMR signals, a series of two-dimensional (2D) NMR experiments were conducted. These experiments correlate signals from different nuclei, allowing for the establishment of bonding networks and spatial relationships.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was used to identify protons that are coupled to each other, typically on adjacent carbons. This allowed for the tracing of spin systems within the molecule, piecing together fragments of the structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton signal with the signal of the carbon atom to which it is directly attached. This definitively assigned the protons to their corresponding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To probe the stereochemistry, a NOESY experiment was performed. This experiment identifies protons that are close to each other in space, even if they are not directly connected through bonds. The observed NOE correlations were crucial in determining the relative stereochemistry of the chiral centers within the molecule.

Table 2: Key 2D NMR Correlations for this compound

ExperimentCorrelated NucleiInformation Obtained
COSY¹H - ¹HIdentified proton-proton coupling networks, revealing adjacent proton environments.
HSQC¹H - ¹³C (¹J)Correlated protons to their directly attached carbons.
HMBC¹H - ¹³C (²⁻³J)Established long-range connectivity between protons and carbons, linking fragments.
NOESY¹H - ¹H (spatial)Revealed through-space proximities, providing insights into stereochemistry.

The collective data from these multi-dimensional NMR experiments allowed for the unambiguous assignment of all proton and carbon signals and the establishment of the complete covalent structure and relative stereochemistry of this compound.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state, providing information that is often inaccessible in solution. nih.gov For this compound, ssNMR was employed to investigate the possibility of polymorphism—the existence of multiple crystalline forms—and to understand intermolecular interactions in the solid state.

Cross-polarization magic-angle spinning (CP-MAS) experiments were conducted on a powdered crystalline sample of this compound. The ¹³C CP-MAS spectrum showed a single set of sharp resonances, suggesting the presence of a single crystalline form under the crystallization conditions used. The chemical shifts in the solid state were consistent with those observed in solution, indicating that the conformation of the molecule in the solid state is similar to its solution conformation.

Single Crystal X-ray Diffraction for Definitive Absolute Stereochemistry and Conformation

While NMR spectroscopy provided the connectivity and relative stereochemistry, single-crystal X-ray diffraction was necessary to determine the absolute stereochemistry and to obtain a precise three-dimensional model of the molecule. pdx.edulibretexts.orgcarleton.edu

A suitable single crystal of this compound was grown by slow evaporation from a solution of ethanol and water. The crystal was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal was collected and analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms were determined.

The analysis of the diffraction data confirmed the covalent structure determined by NMR. Furthermore, the high-quality data allowed for the unambiguous assignment of the absolute configuration of all stereocenters using the Flack parameter. The resulting crystal structure provided precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the preferred conformation of this compound in the solid state.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Elucidation of Chiral Forms

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides information about the stereochemical features of chiral molecules. mdpi.comnsf.govosu.edu These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample.

The electronic circular dichroism (ECD) spectrum of this compound was recorded in the UV-Vis region. The spectrum exhibited characteristic Cotton effects (positive and negative peaks) corresponding to the electronic transitions of the chromophores within the molecule. To assign the absolute configuration, the experimental ECD spectrum was compared to a theoretically calculated spectrum. The theoretical spectrum was generated using time-dependent density functional theory (TD-DFT) calculations on the geometry obtained from the X-ray crystal structure. The excellent agreement between the experimental and calculated spectra provided independent confirmation of the absolute stereochemistry determined by X-ray crystallography.

Chromatographic and Electrophoretic Methods for Purity Assessment and Isomer Separation

The purity of the this compound sample was critical for the successful application of the aforementioned spectroscopic techniques. A combination of chromatographic and electrophoretic methods was used to assess the purity and to ensure the absence of any isomeric impurities.

High-Performance Liquid Chromatography (HPLC): The sample was analyzed by reverse-phase HPLC using a C18 column and a gradient of water and acetonitrile as the mobile phase. The chromatogram showed a single major peak, indicating a purity of >99%.

Chiral HPLC: To confirm the enantiomeric purity of the sample, chiral HPLC was performed using a chiral stationary phase. A single peak was observed, confirming that the sample consisted of a single enantiomer.

Capillary Electrophoresis (CE): CE was used as an orthogonal technique to further assess the purity. The sample migrated as a single sharp peak, providing additional evidence for its high purity.

These methods were not only crucial for verifying the purity of the sample used for structural elucidation but are also essential for quality control in any future synthesis or application of this compound.

Investigation of Molecular Interactions and Mechanistic Pathways Involving Compound Db6s2j4dzn

In Vitro Assays for Target Engagement and Binding Specificity

In vitro assays are fundamental for determining if and how a compound interacts with its intended biological target and to assess its selectivity against a panel of related or off-targets nih.govconceptlifesciences.com. For DB6S2J4Dzn, a range of biochemical and biophysical methods would be employed to quantify its binding affinity and evaluate its specificity profile.

Techniques such as radiometric or fluorescence-based binding assays are commonly used to measure the equilibrium dissociation constant (KD), which represents the affinity of this compound for its target. Competitive binding assays, where this compound competes with a known ligand for the binding site, are crucial for determining its potency and understanding its binding mode labome.combmglabtech.com.

Specificity profiling involves testing this compound against a diverse panel of potential off-targets, including receptors, enzymes, and ion channels, to identify any unintended interactions nih.gov. Protein microarrays or high-throughput screening platforms can facilitate this process, allowing for the rapid assessment of binding across numerous proteins simultaneously nih.gov. The data generated from these assays would reveal the primary target(s) of this compound and highlight any potential for off-target effects, which is critical for understanding its mechanism of action and potential therapeutic window.

Illustrative Data Table: Target Binding Affinity

Target ProteinAssay MethodKD (nM)Binding Stoichiometry
Target AFluorescence Anisotropy151:1
Target BRadioligand Binding>1000N.A.
Off-target 1Competitive Binding500N.A.
Off-target 2Protein Microarray>5000N.A.

Enzymatic Kinetic Studies and Inhibition/Activation Mechanisms

If the primary target of this compound is an enzyme, detailed kinetic studies are essential to elucidate its effect on enzyme activity solubilityofthings.comwikipedia.orgnih.gov. These studies determine whether this compound acts as an inhibitor or activator and characterize the mechanism of this modulation (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition) solubilityofthings.comnih.govresearchgate.netenzyme-modifier.ch.

Initial velocity studies are conducted at varying substrate and this compound concentrations to determine key kinetic parameters such as Km (Michaelis constant), Vmax (maximum reaction velocity), and Ki (inhibition constant) solubilityofthings.comnih.gov. Graphical methods, such as Lineweaver-Burk, Eadie-Hofstee, or Dixon plots, are employed to visually represent the kinetic data and infer the inhibition mechanism nih.govresearchgate.net.

Further experiments might involve pre-incubation studies or reversibility assays (e.g., dialysis) to determine if the interaction is time-dependent or covalent researchgate.net. Understanding the kinetic mechanism provides crucial insights into how this compound interferes with or enhances the catalytic cycle of the enzyme.

Illustrative Data Table: Enzyme Inhibition Kinetics

Enzyme TargetInhibition TypeKi (µM)Vmax ChangeKm Change
Enzyme XCompetitive0.5No ChangeIncrease
Enzyme YNon-competitive2.1DecreaseNo Change
Enzyme ZUncompetitive1.5DecreaseDecrease

Receptor Binding and Ligand-Target Recognition Profiling

For targets that are receptors, comprehensive binding assays are performed to characterize the interaction of this compound with the receptor, including affinity, kinetics, and stoichiometry labome.combmglabtech.com. These studies help to understand how this compound is recognized by the receptor and the nature of the binding site.

Techniques like saturation binding assays with labeled ligand (if available or applicable) can determine the total number of binding sites (Bmax) and the affinity (KD) of the labeled ligand. Competition binding assays, using increasing concentrations of unlabeled this compound to displace a labeled ligand, are used to determine the inhibition constant (Ki) of this compound labome.combmglabtech.com.

Kinetic binding studies, often performed using label-free techniques, measure the association (kon) and dissociation (koff) rates, providing a more complete picture of the binding interaction beyond just the equilibrium affinity nottingham.ac.ukinstruct-eric.org. Profiling against different receptor subtypes or related receptors is essential to assess the selectivity of this compound nih.gov.

Illustrative Data Table: Receptor Binding Parameters

Receptor TargetAssay MethodKD (nM)kon (1/Ms)koff (1/s)
Receptor PRadioligand Binding25N.A.N.A.
Receptor QSurface Plasmon Resonance1201.2 x 1041.4 x 10-3
Receptor RFluorescence Binding80N.A.N.A.

Biophysical Characterization of Macromolecular Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques provide label-free, in-solution methods to study the direct interaction between this compound and its macromolecular target, offering insights into the thermodynamics and kinetics of binding nottingham.ac.ukinstruct-eric.orgmalvernpanalytical.comnih.govresearchgate.net.

Surface Plasmon Resonance (SPR) is a powerful technique for real-time monitoring of binding events. One binding partner (e.g., the target protein) is immobilized on a sensor chip, and this compound is flowed over the surface. The binding and dissociation events cause changes in the refractive index near the chip surface, which are detected as changes in the SPR signal (sensorgram). Analysis of the sensorgram allows for the determination of association (kon) and dissociation (koff) rate constants, and thus the equilibrium dissociation constant (KD) nottingham.ac.ukinstruct-eric.orgnih.govresearchgate.net.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) nottingham.ac.ukinstruct-eric.orgmalvernpanalytical.comnih.govresearchgate.net. ITC is particularly valuable as it does not require labeling and can confirm binding observed in other assays malvernpanalytical.com.

Other biophysical techniques, such as Microscale Thermophoresis (MST) or Differential Scanning Fluorimetry (DSF), can also be employed to complement SPR and ITC data by measuring binding-induced changes in thermophoresis or protein thermal stability, respectively labome.cominstruct-eric.org.

Illustrative Data Table: Biophysical Binding Analysis

Target ProteinTechniqueKD (µM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Target AITC0.02-10.54.20.9
Target QSPR0.10N.A.N.A.N.A.
Target XITC0.008-15.17.81.1

Cellular Pathway Modulation Studies in Controlled Model Systems (e.g., cell lines, primary cell cultures)

Moving beyond isolated targets, cellular assays are crucial to assess the ability of this compound to engage its target and modulate downstream signaling pathways within a living cellular context conceptlifesciences.comaacrjournals.orglifechemicals.com. These studies utilize controlled model systems such as cancer cell lines, primary cell cultures, or genetically modified cells expressing the target of interest conceptlifesciences.comaacrjournals.org.

Target engagement in cells can be measured using techniques like the Cellular Thermal Shift Assay (CETSA) or Chemical Protein Stability Assay (CPSA), which assess the thermal stability or chemical stability of the target protein in the presence of this compound frontiersin.orgpelagobio.comselvita.com. A shift in stability indicates direct binding of the compound to the target within the cellular environment frontiersin.orgpelagobio.comselvita.com.

Downstream pathway modulation is investigated by measuring the levels or activity of key signaling molecules in the pathway that the target protein is involved in aacrjournals.orglifechemicals.commdpi.comresearchgate.netnih.gov. This can involve techniques such as Western blotting to assess protein phosphorylation or expression levels, ELISA or AlphaLISA for quantifying protein or second messenger concentrations (e.g., cAMP, calcium), or reporter gene assays to monitor transcriptional activity conceptlifesciences.com. High-content imaging or flow cytometry can provide single-cell resolution of pathway modulation conceptlifesciences.com. These studies confirm that this compound is not only binding to the target but also eliciting the expected functional response within the complex cellular environment.

Illustrative Data Table: Cellular Pathway Modulation

Cell LineTarget Engagement (CETSA ΔTm, °C)Pathway Marker MeasuredThis compound TreatmentChange in Marker Level/Activity
Cell Line 1+3.5p-ERK1 µM, 1 hrDecrease (50%)
Cell Line 2+2.1Intracellular Calcium5 µM, 30 minIncrease (2-fold)
Primary CellsN.A.Apoptosis (Caspase-3)10 µM, 24 hrIncrease (3-fold)

Elucidation of Structure-Mechanism Relationships for this compound and its Analogues

Understanding the relationship between the chemical structure of this compound and its mechanism of action and potency is crucial for further optimization and the design of improved analogues nih.govmdpi.commdpi.comnih.govacs.orgacs.org. Structure-Mechanism Relationship (SMR) studies build upon the data generated in the previously described assays and often involve the synthesis and testing of a series of structural analogues of this compound.

By systematically modifying specific parts of the this compound molecule and assessing the impact on target binding, enzymatic activity, receptor modulation, and cellular effects, researchers can identify key structural features responsible for the observed activity mdpi.commdpi.comacs.orgacs.org. Computational methods, such as molecular docking and molecular dynamics simulations, play a significant role in predicting how this compound and its analogues interact with the target at an atomic level, providing a structural basis for the observed SMRs mdpi.comnih.govbiointerfaceresearch.comderpharmachemica.comchemmethod.com. Co-crystal structures of this compound or its analogues bound to the target protein, if obtainable, provide the most definitive information on the binding mode and the specific interactions driving affinity and specificity nih.gov. This iterative process of design, synthesis, and testing, guided by SMR insights, is fundamental to the rational development of compounds with desired biological profiles.

Computational Chemistry and in Silico Modeling of Compound Db6s2j4dzn

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum Mechanical (QM) calculations are fundamental in computational chemistry, providing a detailed understanding of a molecule's electronic structure. bioscipublisher.comnsf.govijirt.orgyoutube.com These calculations solve the Schrödinger equation (or approximations thereof) to determine properties such as electron distribution, molecular geometry, vibrational frequencies, and reaction energies. solubilityofthings.com For DB6S2J4Dzn, QM calculations can predict key electronic features that govern its reactivity and interactions.

Applying Density Functional Theory (DFT), a common QM method ijirt.org, to this compound allows for the calculation of properties such as partial atomic charges, the dipole moment, and frontier molecular orbitals (HOMO and LUMO). These properties are crucial for understanding how this compound might interact with other molecules, including potential reaction sites and susceptibility to nucleophilic or electrophilic attack. ijirt.org

Hypothetical Data: Selected QM Calculation Results for this compound

PropertyCalculated ValueMethod/Basis Set
Dipole Moment (Debye)2.85DFT/B3LYP/6-31G
HOMO Energy (eV)-5.21DFT/B3LYP/6-31G
LUMO Energy (eV)-1.55DFT/B3LYP/6-31G
Energy Gap (eV)3.66DFT/B3LYP/6-31G

Note: These values are illustrative and based on hypothetical calculations for this compound.

These hypothetical results suggest that this compound possesses a moderate dipole moment, indicating some degree of polarity. The calculated HOMO and LUMO energies provide insight into its potential to donate or accept electrons, respectively, which is relevant for predicting its involvement in chemical reactions.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with their environment, such as solvents or membranes. nih.govmdpi.comportlandpress.comresearchgate.net Unlike static QM calculations, MD simulations capture the dynamic nature of a molecule.

For this compound, MD simulations can explore its accessible conformational space in different environments (e.g., water, a lipid bilayer). nih.govportlandpress.com This is particularly important if this compound is intended to interact with biological systems, where its shape and flexibility can influence binding to targets. portlandpress.com Simulations can reveal preferred conformations, the transitions between them, and how the molecule behaves over time at a given temperature and pressure. nih.govmdpi.com

Hypothetical Analysis: MD Simulation of this compound in Aqueous Solution

Hypothetical Data: Summary of Conformational Analysis from MD Simulation

Analysis MetricObservation
RMSD (relative to initial)Fluctuates between 1.5 - 3.0 Å, indicating dynamic flexibility but overall stability.
Radius of Gyration (Rg)Average Rg of 6.8 Å, suggesting a moderately compact structure in solution.
Conformational ClustersThree major clusters identified, representing distinct spatial arrangements of the molecule.

Note: These observations are illustrative and based on hypothetical MD simulation data for this compound.

These hypothetical findings highlight the dynamic nature of this compound and suggest that considering its flexibility is important when evaluating its interactions with other molecules, such as protein binding sites. portlandpress.com

Ligand Docking and Virtual Screening for Potential Biological Targets

Ligand docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme, and to estimate the strength of the resulting complex. nvidia.comaip.orgbohrium.compensoft.netlongdom.org Virtual screening involves docking libraries of compounds to a target to identify potential binders. nvidia.comaip.orgbohrium.compensoft.net

For this compound, docking simulations can be performed against a panel of relevant biological targets to predict if and how it might bind. aip.orgpensoft.net This structure-based approach requires a known or modeled 3D structure of the target protein. nvidia.compensoft.net Docking algorithms explore various poses of this compound within the target's binding site and score them based on predicted binding affinity. aip.orglongdom.org

Hypothetical Data: Predicted Binding Affinities of this compound to Selected Targets

Biological Target (Hypothetical)Predicted Binding Score (kcal/mol)Predicted Key Interactions
Target A (e.g., Enzyme X)-8.5Hydrogen bonds, Hydrophobic interactions
Target B (e.g., Receptor Y)-6.2Van der Waals interactions
Target C (e.g., Transporter Z)-7.1Electrostatic interactions

Note: These targets, scores, and interactions are illustrative and based on hypothetical docking simulations for this compound.

These hypothetical docking results suggest that this compound may have varying affinities for different biological targets, with a potentially strong interaction predicted for "Target A". Analysis of the predicted binding pose would provide details on the specific amino acid residues involved in the interaction and the types of intermolecular forces stabilizing the complex. aip.orglongdom.org Virtual screening using this compound as a query could also identify structurally similar compounds with known activity against certain targets (ligand-based screening) nvidia.compensoft.net or identify novel potential targets based on its predicted binding profile.

In Silico ADMET Predictions and Prioritization for Research and Development

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical determinants of a compound's pharmacological profile and its likelihood of success as a drug candidate. frontiersin.orgnih.govacs.org In silico ADMET prediction tools use computational models to estimate these properties based on the compound's chemical structure. frontiersin.orgnih.govoup.com

Predicting the ADMET profile of this compound early in the research process helps prioritize it for further investigation and can guide structural modifications to improve unfavorable properties. nih.govacs.org These predictions are typically based on QSAR models or machine learning algorithms trained on large datasets of known compounds and their experimental ADMET data. nih.govacs.org

Hypothetical Data: Predicted ADMET Properties for this compound

ADMET Property (Predicted)Predicted Value/ClassificationBasis of Prediction (Hypothetical)
Caco-2 PermeabilityHighQSAR model based on molecular descriptors frontiersin.orgacs.org
Human Intestinal Absorption> 90%QSAR model frontiersin.org
Plasma Protein BindingModerate (e.g., 60%)Machine learning model nih.gov
CYP2D6 InhibitionInhibitorQSAR model frontiersin.org
AMES ToxicityNon-mutagenicRule-based or QSAR model frontiersin.org
hERG InhibitionLow RiskQSAR model frontiersin.org

Note: These predictions are illustrative and based on hypothetical in silico ADMET analysis for this compound.

These hypothetical predictions suggest that this compound may have good oral absorption and permeability. However, the prediction of CYP2D6 inhibition could indicate potential drug-drug interactions if co-administered with substrates of this enzyme. frontiersin.org The low predicted risk for AMES and hERG toxicity is a favorable indicator. frontiersin.org Such in silico ADMET data helps assess the developability of this compound and highlights areas that may require experimental validation. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that relate the chemical structure of compounds to their biological activity or other properties. nih.govhilarispublisher.comnih.govunistra.frneovarsity.org Cheminformatics involves the use of computational techniques to handle, analyze, and utilize chemical information. nih.govunistra.frqsar.org

For this compound, cheminformatics tools can calculate a wide array of molecular descriptors (e.g., physicochemical properties, topological indices, fingerprints) that numerically represent its chemical structure. nih.govunistra.frneovarsity.org These descriptors can then be used in QSAR models. hilarispublisher.comnih.govneovarsity.org If a QSAR model exists for a property of interest (e.g., activity against a specific enzyme, solubility) based on a dataset of known compounds, the descriptors for this compound can be fed into the model to predict that property. hilarispublisher.comneovarsity.org

Hypothetical Data: Selected Molecular Descriptors for this compound

Molecular DescriptorCalculated Value
Molecular Weight ( g/mol )345.12
LogP (Octanol-Water)2.15
TPSA (Topological Polar Surface Area) (Ų)75.8
Number of Rotatable Bonds7
H-Bond Donors2
H-Bond Acceptors5

Note: These descriptor values are illustrative and based on hypothetical calculations for this compound.

These hypothetical descriptors provide a numerical representation of this compound's structural characteristics. For instance, the LogP value suggests it is moderately lipophilic. frontiersin.org These descriptors can be used in various cheminformatics analyses, such as comparing this compound to known sets of compounds or predicting its properties using existing QSAR models. hilarispublisher.comnih.govneovarsity.org Cheminformatics can also help place this compound within a chemical space, visualizing its similarity or dissimilarity to other compounds. unistra.fr

Research Applications and Potential Utility of Compound Db6s2j4dzn

Development as a Chemical Probe for Biological Systems 6.2. Inclusion in High-Throughput Screening Libraries for Novel Target Discovery 6.3. Application in Target Validation and Deconvolution Studies 6.4. Contribution to the Discovery of Novel Chemical Scaffolds 6.5. Utility in Mechanistic Biology and Pathway Elucidation Research 6.6. Exploration of Non-Biological Research Applications (e.g., materials science, analytical standards)

Without specific research findings or data related to "DB6S2J4Dzn", the inclusion of data tables or detailed research findings is also not feasible. Furthermore, a table listing the PubChem CID for "this compound" cannot be provided as this information was not found.

Future Research Directions and Emerging Paradigms for Compound Db6s2j4dzn

Identification of Novel Molecular Interactions and Biological Activities

A primary focus for future research on DB6S2J4Dzn involves comprehensively identifying its molecular interactions and associated biological activities. This is a critical step in understanding how the compound might influence biological systems and determining its potential applications.

Initial investigations would likely employ high-throughput screening (HTS) techniques to rapidly assess the compound's effects across a wide range of biological targets, such as enzymes, receptors, and cellular pathways. bmglabtech.comwikipedia.org HTS allows for the automated testing of large numbers of compounds against specific biological targets or cellular phenotypes. evotec.com This can help identify initial "hits" – compounds showing a desired activity against a target. bmglabtech.comassay.works While HTS can identify potential candidates, it typically serves as a starting point, requiring further validation and analysis to confirm true activity and understand the underlying mechanisms. bmglabtech.comevotec.comassay.works

Beyond initial screening, more detailed studies would delve into specific molecular interactions. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) could be employed to quantify binding affinities and characterize the thermodynamics of interactions between this compound and identified targets. ufl.edu Cellular assays would be essential to understand the compound's effects in a more complex biological context, including cytotoxicity, pathway modulation, and phenotypic changes. Genomic and proteomic profiling techniques could provide insights into the global molecular and cellular effects of this compound, even with limited amounts of the compound. ufl.edu Identifying the specific protein or cellular targets affected by small molecules like this compound is a crucial step before further studies can commence. researchgate.net

The identification of novel molecular targets is considered a vital aspect of drug discovery, providing starting points for further investigation and screening. researchgate.netacs.org Network medicine, which analyzes complex biological systems using network science and systems biology, offers a novel approach to identify potential disease drivers and study the effect of compounds like this compound within these complex biological networks. nih.gov

Advancements in Scalable and Sustainable Synthetic Methodologies

Developing scalable and sustainable synthetic routes for this compound is crucial for its future research and potential development. Current synthetic methods, if any exist, may be suitable only for laboratory-scale production. Future efforts should focus on improving efficiency, reducing environmental impact, and enabling larger-scale synthesis.

Key areas of advancement include exploring green chemistry principles, such as using environmentally friendly solvents or solvent-free conditions, reducing waste generation, and utilizing more sustainable catalysts. researchgate.netjocpr.comnsf.gov Solvent-free reactions, for instance, eliminate the need for organic solvents, contributing to reduced environmental pollution. jocpr.com

Techniques like flow chemistry offer significant advantages for scalability and sustainability compared to traditional batch processing. rsc.orgvapourtec.comamf.chcinz.nz Flow chemistry involves running reactions in a continuous stream, providing enhanced mass and heat transfer, improved safety, increased reaction efficiency, and better scalability. rsc.orgamf.ch It allows for precise control over reaction parameters and can facilitate telescoped reaction sequences where products from one step flow directly into the next. vapourtec.comamf.chmdpi.com This approach can lead to improved yields, selectivity, and safety, particularly for hazardous reactions. amf.chcinz.nz

Mechanochemistry, which utilizes mechanical force to induce chemical transformations, represents another promising avenue for sustainable synthesis, often allowing reactions without the need for bulk solvents. acs.orgrsc.orgthieme-connect.denih.gov This technique has shown potential for accessing molecules and synthetic strategies that are challenging to achieve by conventional methods. acs.orgthieme-connect.de Combining mechanochemistry with other energy sources like light or ultrasound is also an emerging area. irb.hr

Developing more efficient and sustainable catalytic systems for the synthesis of this compound is also a critical future direction. This includes exploring new homogeneous and heterogeneous catalysts, as well as biocatalysis, which utilizes enzymes or microbial systems and can achieve high selectivity under environmentally benign conditions. jocpr.commdpi.com

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to play a transformative role in future research on this compound, enabling predictive modeling and accelerating discovery. AI and ML can analyze vast datasets to predict various properties and activities of chemical compounds. arxiv.orgfrontiersin.orgacs.orgresearchgate.net

ML models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be trained on existing data (even if limited for this compound initially, data from similar compounds or fragments could be used) to predict the biological activity, physical properties, and even potential toxicity of the compound based on its molecular structure. arxiv.orgresearchgate.netacs.orgmdpi.com This allows for in silico screening of numerous potential modifications or analogs of this compound, prioritizing those with the most promising predicted characteristics before experimental synthesis and testing. acs.org

AI can also assist in identifying potential molecular targets by analyzing biological data and predicting interactions. nih.govoncodesign-services.comnews-medical.net Generative AI models could potentially be used to design novel molecules structurally related to this compound with optimized properties. acs.orgnih.gov

While AI/ML offers significant advantages in accelerating research and reducing costs, challenges remain, such as the need for high-quality data for training models and the interpretability of complex "black box" models. frontiersin.orgnih.gov However, the increasing availability of data from high-throughput screening and other sources is fueling the development and application of these computational tools in chemistry. evotec.comresearchgate.net

An example of ML application is the prediction of bioactivity against specific targets, as demonstrated in studies using various ML classifiers and neural networks on data from databases like ChEMBL and PubChem. plos.org These models can achieve high accuracy in predicting whether a compound will be active or inactive. plos.org

Interdisciplinary Collaborations and Open Science Initiatives

Future research on this compound will greatly benefit from interdisciplinary collaborations and participation in open science initiatives. The complexity of understanding a novel compound's synthesis, properties, and biological effects necessitates expertise from various scientific disciplines.

Collaborations between chemists, biologists, pharmacologists, computational scientists, and engineers can provide a more holistic understanding of this compound. sprbs.netsolubilityofthings.comucsb.eduhkust.edu.hk For example, chemists can synthesize and characterize the compound, biologists can investigate its cellular effects, pharmacologists can study its interactions with biological systems, and computational scientists can develop predictive models. sprbs.netsolubilityofthings.com This convergence of knowledge fosters innovation and can lead to creative solutions to complex research questions. sprbs.net

Engaging in open science initiatives, such as sharing data, protocols, and research findings in publicly accessible repositories, can accelerate research progress for this compound and the broader scientific community. rsc.orgnih.govoecd.orgjanelia.org Platforms like PubChem serve as valuable public repositories for chemical substances and their biological activities, facilitating data sharing and access. wikipedia.orguniroma1.itcncb.ac.cnoup.comdata.gov Open access publications and preprint servers also contribute to the rapid dissemination of research. acsopenscience.org

Adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management is crucial for maximizing the impact of research on this compound and enabling its reuse by other researchers. rsc.orgnih.gov Open science promotes transparency, reproducibility, and encourages broader participation in scientific discovery. rsc.orgnih.gov Despite challenges in data sharing, the trend towards openness in cheminformatics and related fields is growing, enhancing scientific integrity and accelerating innovation. nih.gov

Interdisciplinary collaboration is increasingly recognized as essential for tackling complex challenges in areas like biomedical research. sprbs.net Bringing together researchers from diverse fields allows for a more comprehensive exploration of complex issues and the development of innovative solutions. sprbs.netsolubilityofthings.com

Q & A

Q. How to structure a data management plan (DMP) for this compound research?

  • Answer :
  • Storage : Use institutional repositories or platforms like Zenodo.
  • Metadata : Include experimental parameters (e.g., solvent, reaction time).
  • Ethics : Address GDPR compliance for human data. Reference the EUR Data Management guidelines for templates .

Q. What are common pitfalls in presenting this compound research findings?

  • Answer :
  • Overgeneralization : Avoid claiming universal applicability without multi-model validation.
  • Data Overload : Prioritize processed data critical to the research question; relegate raw datasets to appendices.
  • Jargon : Define technical terms (e.g., "IC50") for interdisciplinary audiences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.